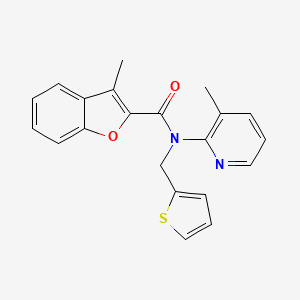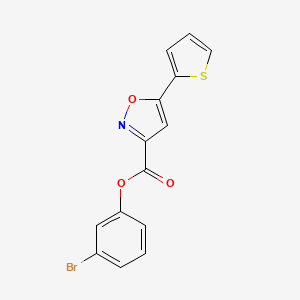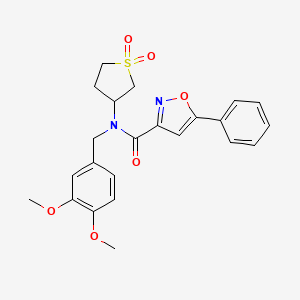
3-methyl-N-(3-methylpyridin-2-yl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-N-(3-METHYLPYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-(3-METHYLPYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzofuran Core: Starting with a suitable benzofuran precursor, such as 2-hydroxybenzaldehyde, through cyclization reactions.
Substitution Reactions: Introducing the 3-methyl group and the carboxamide functionality through nucleophilic substitution or acylation reactions.
Coupling Reactions: Attaching the pyridine and thiophene moieties using cross-coupling reactions like Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or pyridine rings.
Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzofuran, pyridine, or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or organometallic reagents (e.g., Grignard reagents).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
3-METHYL-N-(3-METHYLPYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE could have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in materials science or as a precursor for functional materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein-coupled receptors, or ion channels, and the pathways involved might be related to signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-arylbenzofurans or 2-alkylbenzofurans.
Pyridine Derivatives: Compounds such as 3-methylpyridine or 2,6-lutidine.
Thiophene Derivatives: Compounds like 2-thiophenecarboxamide or 2-thiophenemethanol.
Uniqueness
The uniqueness of 3-METHYL-N-(3-METHYLPYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE lies in its specific combination of functional groups and heterocyclic rings, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H18N2O2S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-methyl-N-(3-methylpyridin-2-yl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H18N2O2S/c1-14-7-5-11-22-20(14)23(13-16-8-6-12-26-16)21(24)19-15(2)17-9-3-4-10-18(17)25-19/h3-12H,13H2,1-2H3 |
InChI Key |
GKRLHAWOJFXHMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)N(CC2=CC=CS2)C(=O)C3=C(C4=CC=CC=C4O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-ethylbenzyl)(furan-2-ylmethyl)amino]-N-(4-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11363610.png)
![2-(4-bromophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11363611.png)
![N-(4-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11363613.png)
![3,4-dimethyl-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11363616.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)propanamide](/img/structure/B11363628.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11363632.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-ethylbutan-1-one](/img/structure/B11363638.png)
![3-chloro-4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B11363647.png)

![3-chloro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B11363654.png)

![N-Benzyl-2-{[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide](/img/structure/B11363679.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,6-trimethyl-N-(prop-2-en-1-yl)benzenesulfonamide](/img/structure/B11363685.png)
![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylbenzyl)acetamide](/img/structure/B11363699.png)
